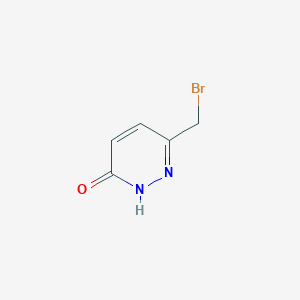
3(2H)-Pyridazinone, 6-(bromomethyl)-
Overview
Description
3(2H)-Pyridazinone, 6-(bromomethyl)-, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. It is a versatile compound that can be used in a variety of reactions, including the synthesis of amines and other compounds. It is also used in the synthesis of complex molecules such as peptides and polymers.
Scientific Research Applications
Synthesis of Quinoline Derivatives
The compound serves as a precursor in the synthesis of quinoline derivatives, which are crucial in medicinal chemistry. Researchers have utilized “3(2H)-Pyridazinone, 6-(bromomethyl)-” to synthesize ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a key intermediate for constructing quinoline ethers through Williamson reaction .
Development of Brominated Pharmaceuticals
Bromination is a common step in the modification of pharmaceuticals to enhance their metabolic stability and duration of action. The compound can undergo visible-light-induced radical bromination, leading to brominated products that can be further functionalized into active pharmaceutical ingredients .
Creation of Bioactive Lactones
The allylation of ketones with derivatives of “3(2H)-Pyridazinone, 6-(bromomethyl)-” has been explored for the synthesis of bioactive unsaturated lactones. These lactones, based on benzo[f]coumarin, have potential applications in developing new therapeutic agents with antioxidant properties .
Synthesis of Heterocyclic Compounds
This compound is used in the target-oriented synthesis of new heterocyclic compounds. Its derivatives have been modified at the keto group via Barbier allylation, paving the way for the construction of novel lactone fragments that could influence the biological activity of the resulting compounds .
Organic Synthesis Building Blocks
As a versatile building block in organic synthesis, “3(2H)-Pyridazinone, 6-(bromomethyl)-” participates in a wide array of chemical transformations. It is particularly valuable for accessing important quinoline scaffold derivatives, which are foundational structures in many organic molecules .
Photophysical Property Studies
The compound’s derivatives are used in studies exploring photophysical properties. Understanding the electronic structure and reactivity of such compounds is essential for designing materials with specific light-absorption or emission characteristics .
Environmental Studies
Derivatives of “3(2H)-Pyridazinone, 6-(bromomethyl)-” are also significant in environmental studies. They can serve as markers or probes in the detection and analysis of environmental pollutants, aiding in the assessment of contamination levels and the impact of hazardous substances .
Materials Science
In materials science, the compound’s derivatives contribute to the development of new materials with desired properties. For instance, they can be incorporated into polymers or coatings to impart specific characteristics like increased resistance to degradation or improved mechanical strength .
properties
IUPAC Name |
3-(bromomethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLDQHWBWAMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




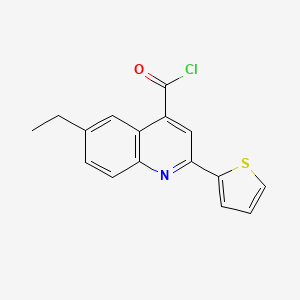

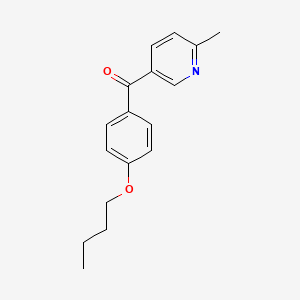
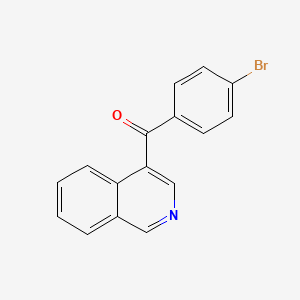
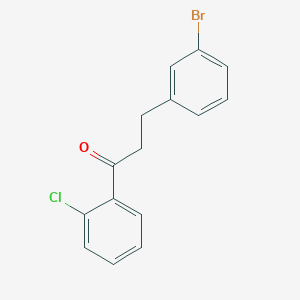
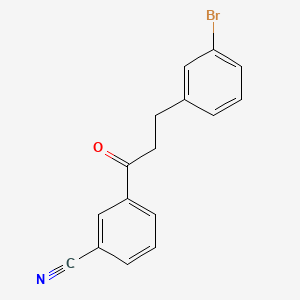
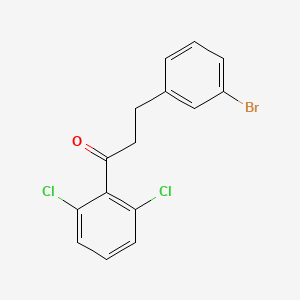

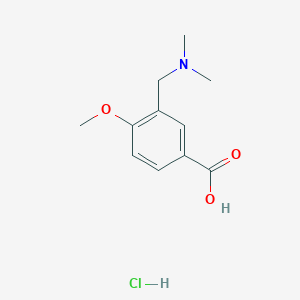

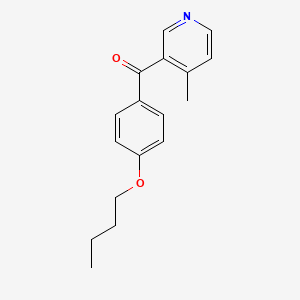
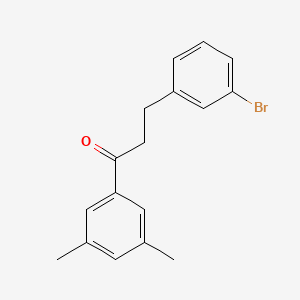
![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)